molecular formula C₁₀H₁₁D₂N₅O₄ B1146175 Adenosine-5',5''-d2 CAS No. 82741-17-1

Adenosine-5',5''-d2

Cat. No. B1146175
CAS RN: 82741-17-1
M. Wt: 269.26
InChI Key:
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Description

Adenosine-5’,5’'-d2 is a labelled analogue of Adenosine, a purine nucleoside that plays an important role in various biochemical processes . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of Adenosine-5’,5’'-d2 and its analogues involves complex biochemical processes. For instance, the synthesis of phosphonoacetate analogues of the second messenger adenosine 5′-diphosphate ribose (ADPR) has been reported . Another study describes the total synthesis of a cyclic adenosine 5′-diphosphate ribose receptor agonist .


Molecular Structure Analysis

Adenosine-5’,5’'-d2 has a molecular formula of C10H11D2N5O4 and a molecular weight of 269.26 . It is a small, relatively simple molecule, but within some of its bonds, it contains the potential for a quick burst of energy .


Chemical Reactions Analysis

Adenosine-5’,5’'-d2 is involved in various chemical reactions. For example, Adenosine 5′-monophosphate (AMP) enzyme preparation produced by a strain of Streptomyces murinus (AMP deaminase enzyme preparation) catalyzes the hydrolysis of the amine group from AMP to produce inosine 5’ monophosphate (IMP) .


Physical And Chemical Properties Analysis

Adenosine-5’,5’'-d2 is a neat product with a molecular formula of C10H11D2N5O4 and a molecular weight of 269.26 .

Scientific Research Applications

Neuropharmacology

Adenosine-5’,5’'-d2 plays a crucial role in neuropharmacology due to its impact on adenosine receptors, which are pivotal in neurotransmission and neuroprotection. It can be used to study the pharmacological effects of adenosine in the brain, particularly in relation to conditions like epilepsy and other neurological disorders characterized by neuronal hyperactivity .

Cardiovascular Research

In cardiovascular research, Adenosine-5’,5’'-d2 can be utilized to investigate its vasodilatory effects on arteries, which is essential for increasing blood flow and tissue oxygenation. It’s also instrumental in studying the protection of the heart from ischemia and heart attacks by inhibiting the contraction of smooth muscle cells in coronary arteries .

Oncology

Adenosine-5’,5’'-d2 can be used in oncology to explore the role of adenosine in tumor microenvironments. It’s particularly useful in studying how adenosine promotes the growth of tumor cells and the potential of adenosine receptor agonists or antagonists as therapeutic agents .

Immunology

This compound is significant in immunology for understanding the signaling role of adenosine receptors in immunity and inflammation. It can help in researching the regulation of immune responses and the potential therapeutic effects of modulating adenosine receptor activity during inflammatory processes .

Drug Development

In drug development, Adenosine-5’,5’'-d2 serves as a model compound for designing new drugs that target adenosine receptors. It can be used in computational studies for drug design, including molecular docking, 3D-QSAR, and molecular dynamics simulations to develop new inhibitors for conditions like cancer .

Metabolic Studies

Adenosine-5’,5’'-d2 can be applied in metabolic studies to understand the role of adenosine in energy metabolism and cellular signaling. Its impact on cAMP levels within cells is particularly relevant for research into metabolic disorders and energy homeostasis .

Purinergic Signaling

The compound is also valuable in the study of purinergic signaling, which involves the cellular effects of nucleotides like ATP and adenosine. It can help elucidate the mechanisms of purinergic signaling in various physiological and pathological processes .

Structural Biology

Lastly, Adenosine-5’,5’'-d2 is important in structural biology for understanding the structure-activity relationships of adenosine receptors. It can be used in crystallography and other structural analysis methods to determine the binding modes and interactions of adenosine with its receptors .

Mechanism of Action

Target of Action

Adenosine-5’,5’'-d2, a labeled analogue of Adenosine , primarily targets the adenosine receptors (ARs) in the body . These receptors are G-protein coupled receptors (GPCRs) and consist of four subtypes: A1, A2A, A2B, and A3 . These receptors are widely distributed in almost all cells and tissues of the body .

Mode of Action

Adenosine-5’,5’'-d2, similar to adenosine, interacts with its targets, the adenosine receptors, to modulate various physiological functions. It acts as a direct agonist at specific cell membrane receptors (A1 & A2) and influences the activity of these receptors . The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in changes such as depression of SA & AV nodal activity and antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle .

Biochemical Pathways

Adenosine-5’,5’'-d2 affects several biochemical pathways. It plays a significant role in the cAMP pathway, which is a potent regulator of innate and adaptive immune cell functions . The activation of adenosine receptors can reduce and increase the intracellular cyclic adenosine-3, 5 monophosphate (cAMP) concentration via inhibiting or activating adenylate cyclase . This modulation of cAMP levels influences a variety of processes in the immune system .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical properties . Adenosine, being a small molecule, likely follows these general principles.

Result of Action

The molecular and cellular effects of Adenosine-5’,5’'-d2 action are diverse due to the wide distribution of adenosine receptors. For instance, adenosine induces vasodilation of the arteries, thereby increasing blood flow and tissue oxygenation . It also inhibits the contraction of smooth muscle cells in coronary arteries, protecting the heart from ischemia and heart attacks . Furthermore, adenosine plays a significant role in regulating the immune response .

Action Environment

The action, efficacy, and stability of Adenosine-5’,5’‘-d2 can be influenced by various environmental factors. For instance, disruption of adenosine homeostasis in the brain under various pathophysiological conditions has been documented . Moreover, the extracellular cAMP-adenosine pathway can be influenced by β2-adrenoceptor agonists, which are used as bronchodilators for treatment of asthma and chronic respiratory diseases . Therefore, the environment in which Adenosine-5’,5’'-d2 acts can significantly impact its function.

Safety and Hazards

Adenosine-5’,5’'-d2 should be handled with care. It is recommended to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation .

Future Directions

Adenosine-5’,5’'-d2 and its analogues have potential applications in various fields. For instance, changes in redox environment resulting from oxidative stresses may affect partitioning of APS into the primary and secondary thiol metabolic routes by having opposing effects on APSK and APS reductase in plants . Another study suggests that adenosine receptor manipulation could be a pertinent avenue of research for novel strategies aiming at efficiently delivering therapeutic drugs/cells into the CNS .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Adenosine-5',5''-d2 involves the incorporation of deuterium atoms at the 5' and 5'' positions of the adenosine molecule. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "Adenosine", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "Step 1: Adenosine is dissolved in D2O and treated with NaBD4 to selectively reduce the 5' and 5'' positions of the ribose ring with deuterium atoms.", "Step 2: The reaction mixture is then acidified with HCl to hydrolyze the excess NaBD4 and quench the reduction reaction.", "Step 3: The resulting mixture is neutralized with NaOH and extracted with methanol to isolate the deuterated adenosine product.", "Step 4: The isolated adenosine is then acetylated with acetic anhydride to protect the hydroxyl groups and improve solubility for further reactions.", "Step 5: The protected adenosine can then be used as a starting material for further synthesis of Adenosine-5',5''-d2 derivatives." ] }

CAS RN

82741-17-1

Product Name

Adenosine-5',5''-d2

Molecular Formula

C₁₀H₁₁D₂N₅O₄

Molecular Weight

269.26

synonyms

9-β-D-Ribofuranosyl-9H-purin-6-amine-5’,5’’-d2;  9-β-D-Ribofuranosyladenine-5’,5’’-d2;  Adenine Riboside-2’-d;  Adenocard-5’,5’’-d2;  Adenocor-5’,5’’-d2;  Adenogesic-5’,5’’-d2;  Adenoscan-5’,5’’-d2;  Adrekar-5’,5’’-d2;  Boniton-5’,5’’-d2;  D-Adenosine-5’,5’’-

Origin of Product

United States

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